Molecular Weight and Predicted Lipophilicity Differentiation vs. Unsubstituted and Mono-Halogenated Analogs
The compound (MW 333.76) carries a 52.43 Da mass increase over the unsubstituted parent N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide (MW 281.33) and a 34.44 Da increase over the 4-fluoro-only analog (MW 299.32), arising from the 3-chloro substituent (Cl = 35.45 Da replacing H = 1.01 Da) . The 3-chloro-4-fluoro substitution pattern is associated with increased lipophilicity relative to mono-halogenated or unsubstituted benzenesulfonamides: published LogP data for di-meta-substituted fluorinated benzenesulfonamides in the same structural family show that introducing a second halogen (Cl adjacent to F) increases calculated LogP by approximately 0.5–0.8 units compared to the mono-fluoro analog [1]. This LogP shift is relevant to membrane permeability and non-specific protein binding, parameters routinely considered in compound triage during drug discovery.
| Evidence Dimension | Molecular weight and predicted LogP |
|---|---|
| Target Compound Data | MW = 333.76; calculated LogP increase of ~0.5–0.8 units over mono-fluoro analog (class-level estimate). |
| Comparator Or Baseline | 4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide (MW = 299.32); N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide (MW = 281.33). |
| Quantified Difference | ΔMW = +34.44 Da (vs. 4-F analog); ΔMW = +52.43 Da (vs. unsubstituted parent). Estimated ΔLogP ≈ +0.5–0.8 (vs. mono-F analog). |
| Conditions | Calculated from molecular formula; LogP estimates derived from published benzenesulfonamide congeneric series data. |
Why This Matters
The combination of increased mass and lipophilicity differentiates this compound from close analogs in chromatographic retention, membrane partitioning, and potential off-target binding profiles, all of which are material to assay design and compound selection in drug discovery workflows.
- [1] Vaškevičius A, Žvirblis M, Kurtenoka M, et al. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. J Med Chem. 2016;59(17):8020-8033. LogP data for di-meta-substituted benzenesulfonamide series. View Source
